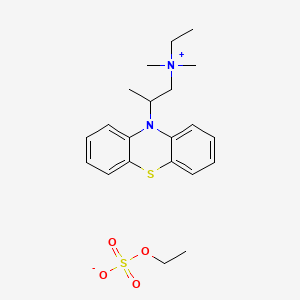
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is a chemical compound with a complex structure that includes a phenothiazine moiety Phenothiazine derivatives are known for their diverse applications in various fields, including medicine and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate typically involves the reaction of phenothiazine with ethyldimethylamine and subsequent quaternization with ethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate involves its interaction with specific molecular targets. The phenothiazine moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenothiazine: The parent compound with similar structural features.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Promethazine: Another phenothiazine derivative with antihistamine properties.
Uniqueness
Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is unique due to its specific ammonium and ethyl sulfate groups, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to other phenothiazine derivatives.
Propiedades
Número CAS |
57-98-7 |
|---|---|
Fórmula molecular |
C21H30N2O4S2 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
ethyl-dimethyl-(2-phenothiazin-10-ylpropyl)azanium;ethyl sulfate |
InChI |
InChI=1S/C19H25N2S.C2H6O4S/c1-5-21(3,4)14-15(2)20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;1-2-6-7(3,4)5/h6-13,15H,5,14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
Clave InChI |
MOZUPFREZVRCCC-UHFFFAOYSA-M |
SMILES canónico |
CC[N+](C)(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(4-chlorophenyl)-[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-(3-methylphenyl)azanium;sulfate](/img/structure/B13755006.png)


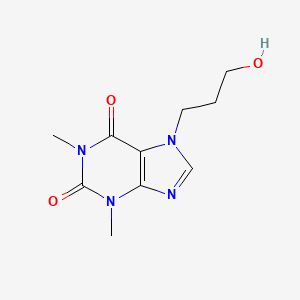
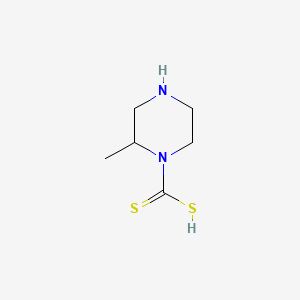
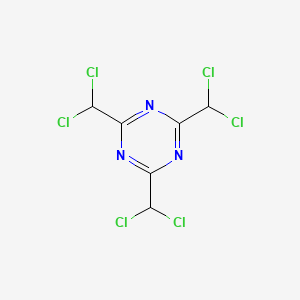


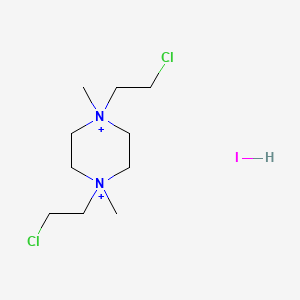
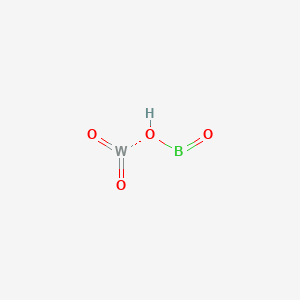
![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
